2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Catalog No.
S6853532
CAS No.
946281-85-2
M.F
C23H32N6O
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl...

CAS Number

946281-85-2

Product Name

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

IUPAC Name

(3,4-dimethylphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H32N6O/c1-17-5-6-20(15-18(17)2)22(30)28-11-13-29(14-12-28)23-24-19(3)16-21(25-23)27-9-7-26(4)8-10-27/h5-6,15-16H,7-14H2,1-4H3

InChI Key

ZPUUAYKBOCDRSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C

The exact mass of the compound 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is 408.26375967 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound characterized by its unique structural features. It includes a piperazine ring, a pyrimidine ring, and a benzoyl group, which contribute to its potential biological activity. The molecular formula for this compound is C25H30N6OC_{25}H_{30}N_6O with a molecular weight of approximately 430.55 g/mol. Its structural complexity suggests potential applications in medicinal chemistry and pharmacology due to the diverse interactions it may have with biological systems.

The chemical behavior of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can be explored through various reactions:

  • Formation of the Piperazine Ring: Typically synthesized from 1,2-diamines and suitable electrophiles under basic conditions.
  • Introduction of the Benzoyl Group: Achieved through Friedel-Crafts acylation, where 3,4-dimethylbenzoyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst.
  • Pyrimidine Ring Formation: This can be accomplished via condensation reactions involving ethyl acetoacetate and guanidine derivatives.

Major Products Formed

  • Oxidation Products: Resulting from the oxidation of functional groups.
  • Reduced Derivatives: Formed through reduction reactions targeting the benzoyl or pyrimidine components.
  • Substituted Derivatives: Variants with different substitutions at the piperazine or pyrimidine rings.

The compound exhibits significant biological activity, primarily due to its interaction with various molecular targets. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, while the pyrimidine component may influence enzymes involved in nucleic acid synthesis. Preliminary studies suggest potential applications in treating neurological disorders and other conditions where receptor modulation is beneficial.

The synthesis of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves several steps:

  • Synthesis of Piperazine Derivative: Starting from readily available piperazine derivatives.
  • Acylation Reaction: Introducing the benzoyl group through acylation.
  • Pyrimidine Ring Construction: Utilizing condensation methods to form the pyrimidine structure.
  • Purification and Characterization: Final products are purified using techniques such as recrystallization or chromatography, followed by characterization using methods like NMR or mass spectrometry.

This compound has various applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
  • Biological Research: Used to study biological pathways and mechanisms, particularly those involving receptor interactions.
  • Industrial

Research indicates that 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine interacts with several biological targets:

  • Neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzymes involved in DNA replication and repair processes.
    These interactions suggest potential therapeutic roles in treating psychiatric disorders and cancer.

Similar Compounds

  • 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • 9-[((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-i]quinolin]

Uniqueness

What sets 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine apart from these similar compounds is its specific combination of functional groups that confer distinct chemical properties and biological activities. Its ability to modulate neurotransmitter systems while potentially interacting with various enzymes makes it a unique candidate for further pharmaceutical development.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

408.26375967 g/mol

Monoisotopic Mass

408.26375967 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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